The compound 4-{2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-piperidine-1-carboxylic acid tert-butyl ester is a complex organic molecule with significant implications in medicinal chemistry. It is classified primarily as a boron-containing compound due to the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The compound's structure suggests potential applications in drug development and synthesis of biologically active molecules.
The compound has a CAS Number of 1048970-17-7 and is known for its role as an intermediate in the synthesis of various pharmaceuticals, including those targeting cancer pathways. Its classification falls under organoboron compounds, which are widely studied due to their unique reactivity and ability to form stable complexes with various substrates.
The synthesis of 4-{2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-piperidine-1-carboxylic acid tert-butyl ester typically involves several key steps:
The reactions are typically monitored using techniques such as Mass Spectrometry (MS) and Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy to confirm the structure and purity of the synthesized compound.
The molecular formula for this compound is with a molecular weight of approximately 311.22 g/mol. The structure features a piperidine ring substituted with a pyrazole group and a boron-containing dioxaborolane moiety.
Key structural features include:
The compound can undergo various chemical reactions typical for boron-containing compounds:
These reactions are facilitated by the unique electronic properties imparted by the boron atom, making it an excellent candidate for various synthetic transformations.
The mechanism of action for this compound involves its ability to interact with biological targets through its boron functionality. Boron compounds can form stable complexes with biomolecules, influencing cellular pathways related to proliferation and apoptosis.
Research indicates that similar compounds have been studied for their roles in inhibiting specific kinases involved in cancer progression, suggesting potential therapeutic applications for this specific structure.
The primary applications of 4-{2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-piperidine-1-carboxylic acid tert-butyl ester include:
CAS No.: 13859-65-9
CAS No.: 63800-01-1
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9